REACTION_CXSMILES
|
[CH:1]1[N:5]([CH2:6][O:7]CCO)[C:4]2N=C(N)N=C(O)[C:3]=2[N:2]=1>O1CCCC1>[C:6]([N:5]1[CH:4]=[CH:3][N:2]=[CH:1]1)([N:2]1[CH:3]=[CH:4][N:5]=[CH:1]1)=[O:7]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
C1=NC2=C(N1COCCO)N=C(N=C2O)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
After 6 hours of reaction at room temperature
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
the obtained residue treated with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The obtained residue is purified by chromatography on silica gel column
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.6 mmol | |
AMOUNT: MASS | 1.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 200% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |